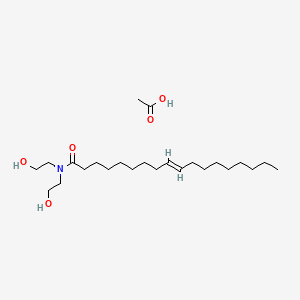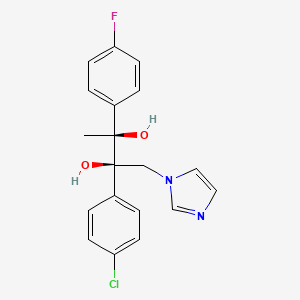
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate is an ester compound derived from the reaction between 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol and palmitic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate typically involves the esterification reaction between 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol and palmitic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C to facilitate the esterification process. The product is then purified through distillation or recrystallization techniques.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the original alcohol and acid.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols and acids.
Substitution: Results in the formation of new esters or amides.
科学研究应用
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and resins.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in topical formulations and as an excipient in pharmaceuticals.
Industry: Utilized in the production of high-gloss coatings, lubricants, and plasticizers.
作用机制
The mechanism of action of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for lipases, leading to the release of palmitic acid and 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol, which can further participate in metabolic pathways.
相似化合物的比较
Similar Compounds
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: A precursor to the ester, used in the synthesis of various chemical products.
Palmitic Acid: A fatty acid that reacts with 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol to form the ester.
Trimethylolpropane: A similar compound with three hydroxyl groups, used in the production of alkyd resins and coatings.
Uniqueness
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its ability to integrate into lipid membranes and its role as a substrate for lipases make it particularly valuable in biological and medical research.
属性
CAS 编号 |
68818-56-4 |
|---|---|
分子式 |
C38H74O5 |
分子量 |
611.0 g/mol |
IUPAC 名称 |
[2-(hexadecanoyloxymethyl)-2-(hydroxymethyl)butyl] hexadecanoate |
InChI |
InChI=1S/C38H74O5/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-36(40)42-34-38(6-3,33-39)35-43-37(41)32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h39H,4-35H2,1-3H3 |
InChI 键 |
AEFIQWRWYCOYPW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


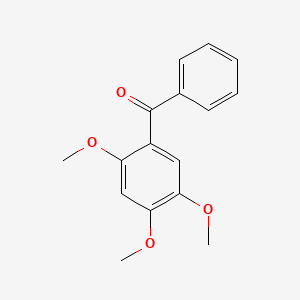
![Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane](/img/structure/B12672308.png)
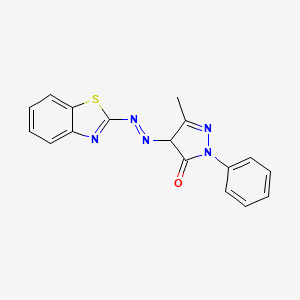


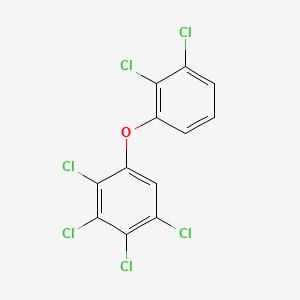



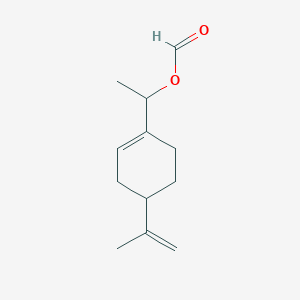
![5-O-[(3R)-nonan-3-yl] 1-O-[(2R)-2-propylhexyl] pentanedioate](/img/structure/B12672354.png)
